

An In-depth Technical Guide to 6-Cyanoindole: Molecular Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: 6-Cyanoindole

Cat. No.: B017180

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Introduction

6-Cyanoindole is a heterocyclic aromatic compound that serves as a crucial building block in medicinal chemistry and materials science.^[1] Its indole scaffold is a common feature in many biologically active compounds, and the presence of the cyano group provides a versatile handle for further chemical modifications.^[1] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed experimental protocol for the synthesis of **6-cyanoindole**.

Molecular Structure and Formula

6-Cyanoindole consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring. The cyano ($-C\equiv N$) group is attached to the 6th position of the indole ring.^[2]

Molecular Formula: $C_9H_6N_2$ ^{[1][2][3][4]}

IUPAC Name: 1H-indole-6-carbonitrile^[3]

SMILES: C1=CC(=CC2=C1C=CN2)C#N^{[2][3]}

Molecular Weight: 142.16 g/mol ^{[1][3][4]}

CAS Number: 15861-36-6^{[1][2][3]}

Molecular Structure Diagram

Caption: Molecular structure of **6-Cyanoindole**.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of **6-cyanoindole**.

Table 1: Physicochemical Properties

Property	Value	Reference
Appearance	White to off-white or brown crystalline powder	[1][2][5]
Melting Point	127-132 °C	[1][5][6]
Boiling Point (Predicted)	350.0 ± 15.0 °C	[5]
Density (Predicted)	1.24 ± 0.1 g/cm ³	[5]
pKa (Predicted)	15.17 ± 0.30	[2][5]
Solubility	Sparingly soluble in water; Soluble in ethanol, acetone, dichloromethane, methanol.	[2][5]

Table 2: Spectroscopic Data

Technique	Data	Reference
UV-Vis Absorption (in H ₂ O)	λ_{max} : 285 nm	[7]
Fluorescence Emission (in H ₂ O)	λ_{em} : 360 nm	[7]
¹ H NMR	Specific chemical shift data is not readily available in the searched literature.	
¹³ C NMR	Specific chemical shift data is not readily available in the searched literature.	
Infrared (IR) Spectroscopy	The nitrile (C≡N) stretching vibration is expected in the range of 2200-2280 cm ⁻¹ .	[2]
Mass Spectrometry (MS)	Specific fragmentation data is not readily available in the searched literature. The molecular ion peak (M ⁺) is expected at m/z 142.	

Experimental Protocols

Synthesis of 6-Cyanoindole via Palladium-Catalyzed Cyanation of 6-Bromoindole

This protocol is adapted from general procedures for palladium-catalyzed cyanation of aryl halides.

Objective: To synthesize **6-cyanoindole** from 6-bromoindole using a palladium catalyst and a cyanide source.

Materials:

- 6-Bromoindole

- Zinc cyanide ($\text{Zn}(\text{CN})_2$)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
- N,N-Dimethylformamide (DMF), anhydrous
- Nitrogen gas (N_2)
- Deionized water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Standard laboratory glassware

Procedure:

- Reaction Setup:
 - To a dry round-bottom flask, add 6-bromoindole (1.0 eq), zinc cyanide (0.6 eq), $\text{Pd}_2(\text{dba})_3$ (0.05 eq), and dppf (0.1 eq).
 - Seal the flask with a septum and purge with nitrogen gas for 10-15 minutes.

- Add anhydrous DMF via syringe to dissolve the reactants.
- Reaction:
 - Heat the reaction mixture to 120 °C with vigorous stirring under a nitrogen atmosphere.
 - Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble solids.
 - Wash the filtrate with deionized water and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure **6-cyanoindole**.
- Characterization:
 - Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **6-Cyanoindole**.

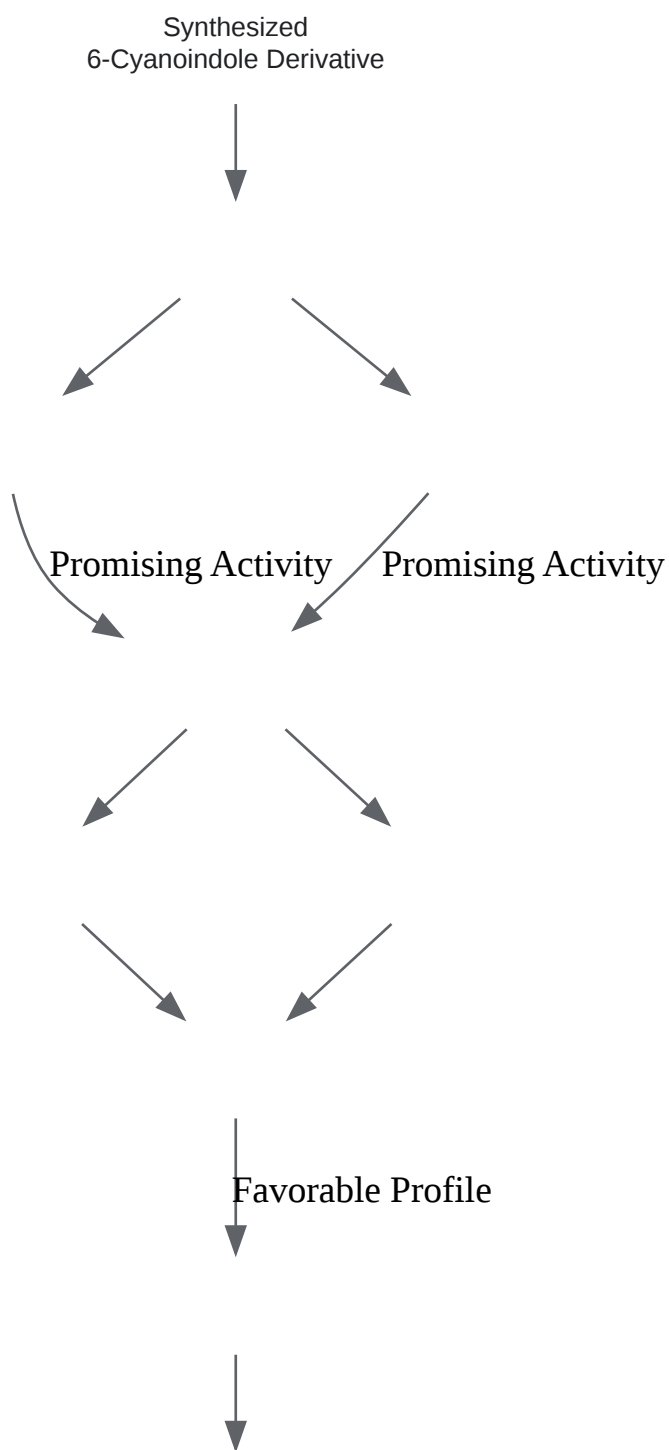
Biological Activity and Applications

6-Cyanoindole serves as a key intermediate in the synthesis of a wide range of biologically active molecules.^[1] Its derivatives are being investigated for various therapeutic applications, including:

- Oncology: As a scaffold for potential anti-cancer agents.^[1]
- Neurology: In the development of drugs targeting neurological disorders.^[1]
- Fluorescent Probes: For use in cellular imaging and biological research.^[1]

While specific signaling pathways for **6-cyanoindole** are not well-documented, the indole nucleus is known to interact with numerous biological targets. The general workflow for evaluating the biological activity of a novel compound synthesized from **6-cyanoindole** is depicted below.

Generalized Biological Evaluation Workflow



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Caption: Generalized workflow for biological evaluation.

Conclusion

6-Cyanoindole is a molecule of significant interest due to its versatile chemical nature and its role as a precursor to a wide array of functional molecules. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a robust protocol for its synthesis. Further research into the specific biological activities and spectroscopic characterization of **6-cyanoindole** and its novel derivatives is warranted to fully explore its potential in drug discovery and materials science.

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